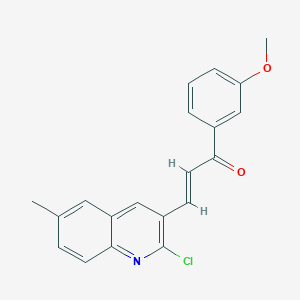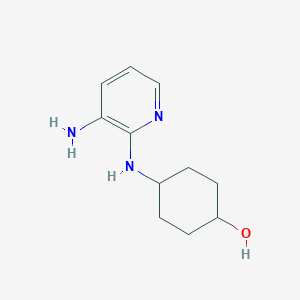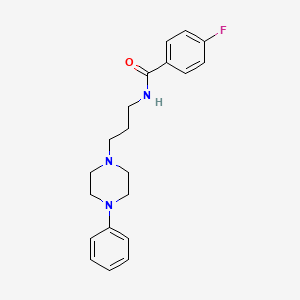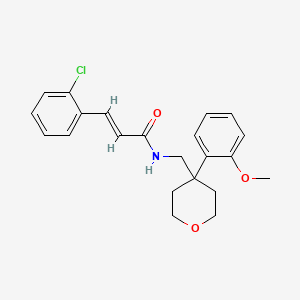![molecular formula C14H23NO3S B2397078 {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine CAS No. 898646-05-4](/img/structure/B2397078.png)
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine is a chemical compound with the molecular formula C13H21NO3S. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a methylethyl group attached to a phenyl ring, along with a sulfonyl group bonded to a dimethylamine moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine typically involves multiple steps. One common method includes the sulfonation of a precursor compound, followed by the introduction of the dimethylamine group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The ethoxy and methyl groups may influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenylboronic acid: This compound has a similar phenyl structure but with a boronic acid group instead of a sulfonyl group.
2-Bromoethylamine: This compound contains an ethylamine group similar to the dimethylamine group in {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-ethoxy-N,N,4-trimethyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-7-18-13-8-11(4)12(10(2)3)9-14(13)19(16,17)15(5)6/h8-10H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSPPODOCPQJAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(dimethylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2396995.png)

![3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide](/img/structure/B2396997.png)
![1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2396998.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2397000.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2397004.png)
![(E)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2397006.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2397011.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine](/img/structure/B2397013.png)
![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2397015.png)


